molecular formula C23H29N3O2 B505458 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

Cat. No.: B505458
M. Wt: 379.5g/mol
InChI Key: WRKQFQQYZYFIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide is a complex organic compound with a unique structure that combines a piperazine ring with a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Acylation: The piperazine derivative is then acylated with 2,2-dimethylpropanoyl chloride under basic conditions to introduce the 2,2-dimethylpropanoyl group.

    Coupling with Benzamide: The acylated piperazine is coupled with 4-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide
  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-chlorobenzamide

Uniqueness

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a benzamide moiety and the presence of the 2,2-dimethylpropanoyl group make it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-17-5-7-18(8-6-17)21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,27)

InChI Key

WRKQFQQYZYFIMC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.